molecular formula C11H12ClFO3 B14037916 Ethyl 4-chloro-2-ethoxy-3-fluorobenzoate

Ethyl 4-chloro-2-ethoxy-3-fluorobenzoate

Cat. No.: B14037916
M. Wt: 246.66 g/mol
InChI Key: OIAUQDRCVMBHKA-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-ethoxy-3-fluorobenzoate is a multifunctional benzoate ester designed for advanced chemical synthesis and research applications. This compound integrates three distinct functional groups—chloro, fluoro, and ethoxy—around a benzoate core, making it a highly versatile and valuable synthetic intermediate for medicinal chemistry and materials science. Fluorinated aromatic compounds are pivotal in pharmaceutical development, as the introduction of fluorine can significantly alter a molecule's electronic properties, metabolic stability, and bioavailability . Specifically, esters of fluorobenzoic acid are frequently employed as key precursors in the synthesis of active pharmaceutical ingredients (APIs) and in the creation of complex molecules for agrochemicals . Furthermore, fluorobenzoate derivatives are widely utilized as prosthetic groups in radiochemistry for labeling peptides and other biologics, enabling precise molecular imaging studies . The presence of multiple substituents on the aromatic ring allows for selective, step-wise functionalization, providing researchers with a flexible scaffold for constructing compound libraries. This compound is supplied as a high-purity material to ensure consistent and reliable results in your research experiments. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H12ClFO3

Molecular Weight

246.66 g/mol

IUPAC Name

ethyl 4-chloro-2-ethoxy-3-fluorobenzoate

InChI

InChI=1S/C11H12ClFO3/c1-3-15-10-7(11(14)16-4-2)5-6-8(12)9(10)13/h5-6H,3-4H2,1-2H3

InChI Key

OIAUQDRCVMBHKA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1F)Cl)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthesis of 2-chloro-4-fluorobenzoic acid derivatives

A representative method for preparing 2-chloro-4-fluorobenzoic acid, a close precursor, involves multiple steps starting from m-chloroaniline:

  • Step 1: Formation of N, N-bis-(trimethylsilyl) ethoxymethyl-3-chloroaniline
    React m-chloroaniline with 2-(trimethylsilyl) ethoxymethyl chloride in the presence of potassium carbonate, potassium iodide, ionic liquid, and water at 100 °C. After reaction, cool and isolate the product by filtration and drying. Yields range from 90.5% to 96% depending on scale and conditions.

  • Step 2: Conversion to 4-bis-(trimethylsilyl) ethoxymethyl amino-2-chlorobenzaldehyde
    Treat the amine intermediate with titanium tetrachloride in ionic liquid and water mixture at room temperature to 50 °C for 2-5 hours. Quench with aqueous alkali and isolate by filtration. Yields are typically above 89%.

  • Step 3: Oxidation to 4-amino-2-chlorobenzoic acid
    Oxidize the benzaldehyde intermediate with hydrogen peroxide in an organic solvent using triphenylphosphine radium chloride as a catalyst under hydrogen atmosphere at 50-70 °C and 5-10 atm for 5-8 hours. Yields range from 90.8% to 96.5%.

  • Step 4: Fluorination and final acid formation
    React the 4-amino-2-chlorobenzoic acid with hydrogen peroxide, potassium fluoride, and phosphorus heteropoly tungstic acid ammonium salt in ionic liquid and water at 40-50 °C for 2-3 hours. Final isolation by filtration and drying yields 2-chloro-4-fluorobenzoic acid with yields up to 97.5%.

Step Reaction Conditions Reagents Temperature (°C) Time (h) Yield (%)
1 Nucleophilic substitution m-chloroaniline, 2-(trimethylsilyl) ethoxymethyl chloride, K2CO3, KI, ionic liquid 100 2-3 90.5-96
2 Formylation with TiCl4 Intermediate amine, TiCl4, ionic liquid, water 25-50 2-5 89-92
3 Oxidation Benzaldehyde intermediate, H2O2, triphenylphosphine radium chloride 50-70 5-8 91-96
4 Fluorination 4-amino-2-chlorobenzoic acid, H2O2, KF, heteropoly tungstic acid 40-50 2-3 95-97

Etherification to introduce the 2-ethoxy group

Analysis of Reaction Outcomes and Yields

The multi-step synthesis approach yields high purity intermediates with yields mostly in the 90-97% range per step, indicating efficient conversions and minimal side products. The use of ionic liquids and heteropoly acids as catalysts enhances reaction rates and selectivity, especially in the fluorination step.

The data suggest that the key to high yield and purity lies in:

  • Careful control of reaction temperatures and times.
  • Use of ionic liquids to stabilize intermediates.
  • Efficient purification by filtration and drying after each step.

Summary Table of Preparation Method Steps

Step Number Intermediate/Product Key Reagents Conditions Yield Range (%) Notes
1 N, N-bis-(trimethylsilyl) ethoxymethyl-3-chloroaniline m-chloroaniline, 2-(trimethylsilyl) ethoxymethyl chloride, K2CO3, KI, ionic liquid 100 °C, 2-3 h 90.5-96 Nucleophilic substitution
2 4-bis-(trimethylsilyl) ethoxymethyl amino-2-chlorobenzaldehyde TiCl4, ionic liquid, water 25-50 °C, 2-5 h 89-92 Formylation
3 4-amino-2-chlorobenzoic acid H2O2, triphenylphosphine radium chloride, H2 50-70 °C, 5-8 h 90.8-96.5 Oxidation
4 2-chloro-4-fluorobenzoic acid H2O2, KF, phosphorus heteropoly tungstic acid ammonium salt 40-50 °C, 2-3 h 95-97.5 Fluorination
5 2-ethoxy substitution (inferred) Ethyl halide, base (K2CO3) 80-120 °C, variable Not specified Etherification
6 Ethyl ester formation Ethanol, acid catalyst Reflux, several hours >90 (typical) Esterification

Scientific Research Applications

Ethyl 4-chloro-2-ethoxy-3-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-2-ethoxy-3-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Analysis

Key analogues and their substituent profiles are compared below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Ethyl 4-chloro-2-ethoxy-3-fluorobenzoate Cl (4), OEt (2), F (3) C₁₁H₁₂ClFO₃ 258.66* Pharmaceutical intermediate
Ethyl 4-ethoxy-3-iodobenzoate OEt (4), I (3) C₁₁H₁₃IO₃ 344.12* Radiolabeling potential
Ethyl 4-fluorobenzoate F (4) C₉H₉FO₂ 168.16* Solubility studies
Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate BrCH₂CH₂O (4), F (3) C₁₁H₁₂BrFO₃ 291.11 Bromine for cross-coupling reactions
Ethyl 4-fluoro-3-nitrobenzoate F (4), NO₂ (3) C₉H₈FNO₄ 213.16* High electrophilic reactivity

*Calculated based on structural analysis.

Key Observations:

Halogen Effects :

  • The iodo substituent in Ethyl 4-ethoxy-3-iodobenzoate increases molecular weight and polarizability, making it suitable for radioimaging or heavy-atom derivatization .
  • Bromo in Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate enables nucleophilic substitution (e.g., Suzuki couplings), unlike chloro or fluoro .

Electron-Donating vs. Withdrawing Groups: The ethoxy group (OEt) in the target compound donates electrons via resonance, activating the ring for electrophilic substitution. In contrast, nitro (NO₂) in Ethyl 4-fluoro-3-nitrobenzoate strongly withdraws electrons, deactivating the ring .

Pharmacological Relevance

Chloro- and fluorobenzoates are prominent in drug discovery:

  • 3-Chlorosalicylates (structurally related to the target compound) exhibit anti-inflammatory and analgesic properties .
  • Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate serves as a precursor for kinase inhibitors due to its bromoethoxy side chain .

Q & A

Q. What are the recommended spectroscopic techniques for characterizing Ethyl 4-chloro-2-ethoxy-3-fluorobenzoate, and how can researchers resolve ambiguities in structural assignments?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to identify substituent positions. Fluorine and chlorine atoms induce distinct splitting patterns; coupling constants help differentiate between ortho, meta, and para substitutions.
  • Infrared (IR) Spectroscopy: Focus on ester carbonyl stretches (~1700–1750 cm1^{-1}) and C-F/C-Cl vibrations (1000–1300 cm1^{-1}) to confirm functional groups.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns.
  • Ambiguity Resolution: Cross-reference data with crystallographic studies (e.g., bond lengths and angles from single-crystal X-ray diffraction) to resolve conflicting assignments .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Stepwise Functionalization: Start with a benzoic acid derivative. Introduce ethoxy and fluorine groups via nucleophilic aromatic substitution (NAS) under controlled temperatures (40–60°C) to minimize side reactions.
  • Esterification: Use ethanol and catalytic sulfuric acid for ester formation. Monitor reaction progress via thin-layer chromatography (TLC).
  • Purification: Employ column chromatography with hexane:ethyl acetate (4:1) to isolate the product. Recrystallization in ethanol further enhances purity .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of fluorination and ethoxylation in the synthesis of this compound?

Methodological Answer:

  • Electrophilic Aromatic Substitution (EAS): Fluorine and ethoxy groups are introduced via EAS. The chloro group acts as a meta-director, while steric hindrance from the ethoxy group influences para/ortho selectivity.
  • Computational Modeling: Density Functional Theory (DFT) calculations predict transition-state energies to validate regioselectivity. Compare calculated vs. experimental 19^19F NMR chemical shifts to refine models .

Q. How do crystallographic parameters of this compound inform its stability and reactivity in pharmacological applications?

Methodological Answer:

  • Crystal Packing Analysis: Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., halogen bonding between Cl and adjacent aromatic rings) that stabilize the solid-state structure.
  • Pharmacological Relevance: Functionalized chloroarenes (e.g., 3-chlorosalicylates) exhibit bioactivity. Compare the compound’s torsion angles and planarity with known pharmacophores to predict binding affinity to target enzymes .

Q. How should researchers address contradictions in toxicity data for halogenated benzoate derivatives during preclinical studies?

Methodological Answer:

  • In Vitro Assays: Conduct cytotoxicity screens (e.g., MTT assay on HEK293 cells) to establish baseline toxicity.
  • Metabolite Profiling: Use LC-MS to identify degradation products. Compare metabolic pathways with structurally similar compounds (e.g., ethyl 3-fluorobenzoate) to pinpoint toxicophores.
  • Contradiction Resolution: Replicate studies under standardized conditions (pH, temperature, solvent systems) to isolate variables causing discrepancies .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Engineering Controls: Use fume hoods and closed systems to minimize inhalation exposure.
  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Respiratory protection (e.g., N95 masks) is required if vapor concentrations exceed permissible limits.
  • Emergency Procedures: For accidental ingestion, administer water (≤200 mL) to dilute the compound. Avoid inducing vomiting. For skin contact, rinse with water for 15 minutes and apply emollients .

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